molecular formula C22H14Br2N2O2 B12134588 (5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide

(5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide

Cat. No.: B12134588
M. Wt: 498.2 g/mol
InChI Key: VKFNANMLZCWWRG-UHFFFAOYSA-N
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Description

(5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide is a synthetic organic compound characterized by the presence of bromine atoms and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide typically involves the bromination of a quinoline derivative followed by the introduction of the dibenzamide group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process would also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.

    Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its bromine atoms can serve as markers for tracking the compound in biological systems.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of quinoline pathways is beneficial.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of (5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and quinoline moiety play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide: This compound is similar in structure but contains chlorine atoms instead of bromine.

    N,N-dicyclohexyl-2-(5,7-dibromo-8-quinolyloxy)acetamide: This compound is closely related and shares the same bromine substitution pattern.

Uniqueness

(5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide is unique due to its specific combination of bromine atoms and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields.

Properties

Molecular Formula

C22H14Br2N2O2

Molecular Weight

498.2 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) N,N-diphenylcarbamate

InChI

InChI=1S/C22H14Br2N2O2/c23-18-14-19(24)21(20-17(18)12-7-13-25-20)28-22(27)26(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H

InChI Key

VKFNANMLZCWWRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C4=C3N=CC=C4)Br)Br

Origin of Product

United States

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